6-Amino-2-(Butylthio)pyrimidin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

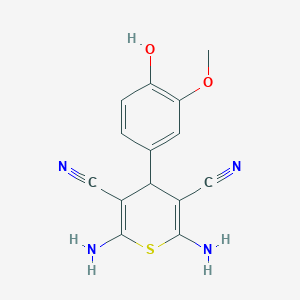

6-Amino-2-(butylthio)pyrimidin-4-ol is a chemical compound with the molecular formula C8H13N3OS . It is a pyrimidine derivative, which is a class of compounds known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with an amino group, a butylthio group, and a hydroxyl group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 199.28 g/mol . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

6-Amino-2-(Butylthio)pyrimidin-4-ol hat in wissenschaftlichen Studien eine beträchtliche antivirale Aktivität gezeigt. Es wurde berichtet, dass es gegen bestimmte Viren eine höhere antivirale Aktivität aufweist als strukturell ähnliche kommerzielle Medikamente .

Entzündungshemmende Aktivität

Diese Verbindung zeigt auch entzündungshemmende Eigenschaften. Die Forschung hat ihre Auswirkungen auf verschiedene Entzündungsmediatoren und -wege untersucht und deutet auf ihr Potenzial als entzündungshemmendes Mittel hin .

Pharmazeutische Anwendungen

Als chemische Verbindung dient this compound als Zwischenprodukt bei der Synthese verschiedener Arzneimittel. Seine Derivate werden auf ihr therapeutisches Potenzial bei verschiedenen Erkrankungen untersucht .

Wirkmechanismus

The mechanism of action of 6-Amino-2-(butylthio)pyrimidin-4-ol is not yet fully understood. However, it is believed that this compound interacts with biomolecules by forming hydrogen bonds with them. This allows this compound to bind to the biomolecules and alter their structure and activity. In addition, this compound is believed to interact with proteins and other biomolecules in a non-covalent manner, which is thought to be responsible for its therapeutic and catalytic effects.

Biochemical and Physiological Effects

This compound has been studied for its potential to alter the biochemical and physiological processes of cells. In particular, it has been studied for its potential to modulate the activity of enzymes, receptors, and other proteins. Additionally, this compound has been studied for its potential to modulate the activity of transcription factors, which are proteins that regulate the expression of genes.

Vorteile Und Einschränkungen Für Laborexperimente

6-Amino-2-(butylthio)pyrimidin-4-ol has several advantages and limitations when used in laboratory experiments. One advantage is that this compound is a small molecule, which makes it easier to handle and manipulate in the laboratory. Additionally, this compound is relatively inexpensive and can be synthesized in a high yield. However, this compound has some limitations. For example, it has a short half-life and is rapidly degraded in the presence of light and oxygen. Additionally, this compound is not very soluble in water, which can limit its use in certain experiments.

Zukünftige Richtungen

There are numerous potential future directions for the study of 6-Amino-2-(butylthio)pyrimidin-4-ol. For example, further research could be conducted to better understand the mechanism of action of this compound and its potential therapeutic effects. Additionally, further research could be conducted to explore the use of this compound as a catalyst for the synthesis of other compounds. Furthermore, research could be conducted to explore the potential of this compound to modulate the activity of enzymes, receptors, and transcription factors. Finally, further research could be conducted to develop new methods for the synthesis of this compound and to optimize the yield of the synthesis reaction.

Synthesemethoden

6-Amino-2-(butylthio)pyrimidin-4-ol can be synthesized through a variety of methods, including the reaction of 4-amino-2-butylthiopyrimidine with an alkyl halide in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces the desired compound in a high yield. Additionally, this compound can be synthesized by reacting 4-amino-2-butylthiopyrimidine with an alkyl halide in the presence of a palladium catalyst. This method produces the desired compound in a lower yield, but it is faster and more cost-efficient.

Eigenschaften

IUPAC Name |

4-amino-2-butylsulfanyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c1-2-3-4-13-8-10-6(9)5-7(12)11-8/h5H,2-4H2,1H3,(H3,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKCMDUPGDVVKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC(=CC(=O)N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365875 |

Source

|

| Record name | 6-amino-2-(butylthio)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57939-39-6 |

Source

|

| Record name | 6-amino-2-(butylthio)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-2-butylsulfanyl-pyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B187425.png)

![N-[(2-methoxyphenyl)methyl]adamantan-1-amine](/img/structure/B187429.png)

![(4-Fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B187431.png)

![(2-Methoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B187435.png)